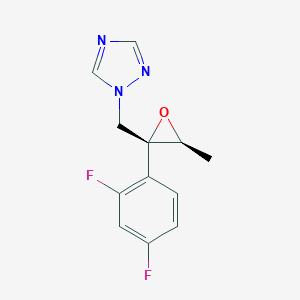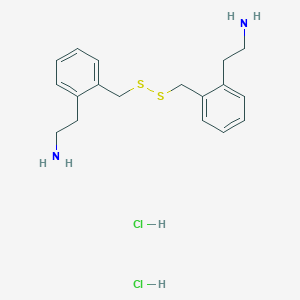
Bis(2-amino-3-phenylpropyl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-amino-3-phenylpropyl) disulfide, also known as BAPD, is a disulfide compound that has been widely studied for its potential therapeutic applications. BAPD has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. In
Mechanism of Action
The mechanism of action of Bis(2-amino-3-phenylpropyl) disulfide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Bis(2-amino-3-phenylpropyl) disulfide has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. Bis(2-amino-3-phenylpropyl) disulfide has also been shown to activate the AMPK pathway, which is involved in energy regulation and cellular metabolism.
Biochemical and Physiological Effects:
Bis(2-amino-3-phenylpropyl) disulfide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and improve glucose metabolism. Bis(2-amino-3-phenylpropyl) disulfide has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of Bis(2-amino-3-phenylpropyl) disulfide is its wide range of biological activities, which make it a promising candidate for therapeutic applications. Additionally, Bis(2-amino-3-phenylpropyl) disulfide is relatively easy to synthesize and purify. However, one limitation of Bis(2-amino-3-phenylpropyl) disulfide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for Bis(2-amino-3-phenylpropyl) disulfide research. One area of interest is the development of Bis(2-amino-3-phenylpropyl) disulfide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of Bis(2-amino-3-phenylpropyl) disulfide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Bis(2-amino-3-phenylpropyl) disulfide and its potential therapeutic applications.
Synthesis Methods
Bis(2-amino-3-phenylpropyl) disulfide can be synthesized through a variety of methods, including the reaction of 2-amino-3-phenylpropylamine with disulfur dichloride, or the reaction of 2-amino-3-phenylpropylamine with sulfur monochloride followed by oxidation. The purity of the synthesized Bis(2-amino-3-phenylpropyl) disulfide can be improved through recrystallization.
Scientific Research Applications
Bis(2-amino-3-phenylpropyl) disulfide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Bis(2-amino-3-phenylpropyl) disulfide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, Bis(2-amino-3-phenylpropyl) disulfide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
properties
CAS RN |
118433-74-2 |
|---|---|
Molecular Formula |
C18H26Cl2N2S2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-[[[2-(2-aminoethyl)phenyl]methyldisulfanyl]methyl]phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C18H24N2S2.2ClH/c19-11-9-15-5-1-3-7-17(15)13-21-22-14-18-8-4-2-6-16(18)10-12-20;;/h1-8H,9-14,19-20H2;2*1H |
InChI Key |
PJMDTMUHEHZHSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl |
Related CAS |
118433-74-2 (Hydrochloride) 118433-74-2 (Parent) |
synonyms |
B-TAPP bis(1-thio-2-amino-3-phenylpropane) bis(1-thio-2-amino-3-phenylpropane) hydrochloride bis(2-amino-3-phenylpropyl) disulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





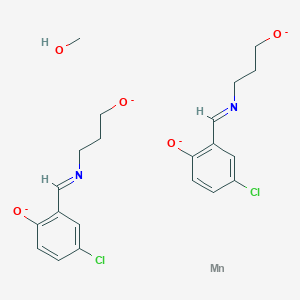

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
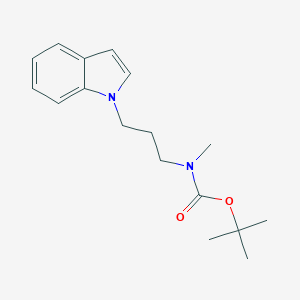
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)

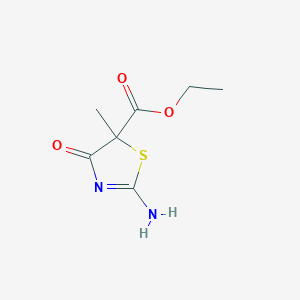
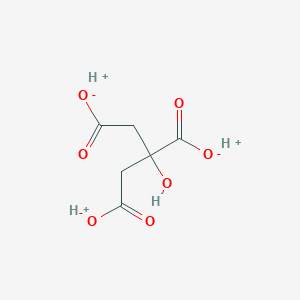
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)

